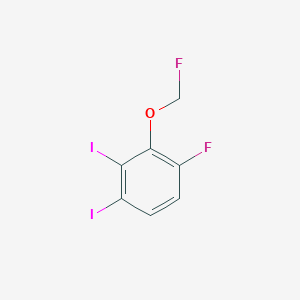
1,2-Diiodo-4-fluoro-3-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2-Diiodo-4-fluoro-3-(fluoromethoxy)benzene is a useful research compound. Its molecular formula is C7H4F2I2O and its molecular weight is 395.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1,2-Diiodo-4-fluoro-3-(fluoromethoxy)benzene (CAS Number: 1804517-50-7) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of iodine and fluorine substituents, suggests possible applications in medicinal chemistry and agrochemicals.
- Molecular Formula : C7H4F2I2O
- Molecular Weight : 395.91 g/mol
- Structural Characteristics : The compound features a benzene ring with two iodine atoms and one fluorine atom, along with a fluoromethoxy group, which may influence its reactivity and biological interactions.
Anticancer Potential
Recent studies have indicated that halogenated compounds like this compound may exhibit anticancer properties. The mechanism often involves modulation of hypoxia-inducible factors (HIFs), particularly HIF2α, which is known to play a critical role in tumor growth and angiogenesis. Inhibition of HIF2α has been linked to reduced tumor proliferation in various cancer models .
Toxicological Profile
The compound has been classified under various safety regulations indicating potential hazards:
- Carcinogenic Potential : Identified as a probable human carcinogen by IARC.
- Respiratory Irritation : Inhalation may cause respiratory irritation.
- Lack of Comprehensive Toxicological Data : Many properties remain uninvestigated, highlighting the need for further research into its safety profile .
Study on HIF Inhibition
A study focusing on small molecule inhibitors of HIF2α demonstrated that compounds with similar structural features to this compound could significantly suppress tumor growth in renal cell carcinoma models. The results suggested that the incorporation of halogens enhances the binding affinity to HIFs, leading to effective inhibition .
Herbicidal Activity
Research has also explored the herbicidal potential of halogenated benzenes. Compounds structurally related to this compound have shown efficacy in controlling broadleaf weeds, indicating possible applications in agricultural chemistry .
Comparative Analysis of Biological Activities
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, Herbicidal | HIF inhibition, disrupts cellular signaling |
| Related Halogenated Aromatics | Varies (anticancer, antifungal) | Modulation of metabolic pathways |
| Fluorinated Compounds | Antimicrobial | Interaction with cellular membranes |
Properties
Molecular Formula |
C7H4F2I2O |
|---|---|
Molecular Weight |
395.91 g/mol |
IUPAC Name |
1-fluoro-2-(fluoromethoxy)-3,4-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2O/c8-3-12-7-4(9)1-2-5(10)6(7)11/h1-2H,3H2 |
InChI Key |
LLWJLAYAFPGLCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)OCF)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















